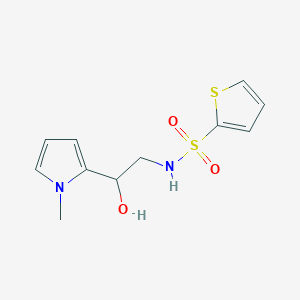

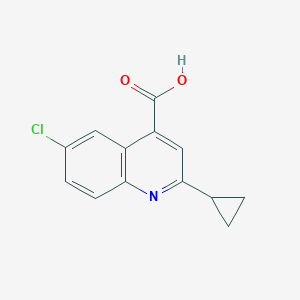

![molecular formula C8H10N2OS B2552688 [3-(甲硫基)苯基]脲 CAS No. 85879-21-6](/img/structure/B2552688.png)

[3-(甲硫基)苯基]脲

描述

The compound [3-(Methylsulfanyl)phenyl]urea is a type of urea derivative that features a methylsulfanyl group attached to a phenyl ring. This structural motif is significant in the realm of coordination chemistry, as it allows the molecule to interact with metal ions and other entities through various points of attachment.

Synthesis Analysis

The synthesis of related urea compounds involves the use of ambidentate ligands that can bind metal ions through different atoms. For instance, the synthesis of 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea (L) is reported to be capable of binding metal ions via a pyridyl nitrogen atom or a thioether sulfur donor . This suggests that similar synthetic strategies could be employed for the synthesis of [3-(Methylsulfanyl)phenyl]urea, with the potential for binding metal ions through the sulfur atom of the methylsulfanyl group.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by the presence of an anion binding urea group. In the case of the ligand mentioned in the first paper, this group is adjacent to a pyridyl functionality, which allows for the binding of contact ion-pairs through coordination and hydrogen bonding interactions . This intimate ion-pair binding coordination mode is confirmed by X-ray crystal structures, which could be analogous to the molecular structure analysis of [3-(Methylsulfanyl)phenyl]urea.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be quite diverse. For example, the silver(I) complex of the ligand in the first paper exhibits anion binding properties, which are explored through solution (1)H NMR spectroscopic methods . This indicates that [3-(Methylsulfanyl)phenyl]urea could also participate in similar chemical reactions, potentially binding anions or forming complexes with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like [3-(Methylsulfanyl)phenyl]urea can be inferred from related compounds. The urea NH groups in the ligand from the first paper show short contacts to carbonyl oxygen and pi-systems, which could suggest hydrogen bonding capabilities for [3-(Methylsulfanyl)phenyl]urea . Additionally, the presence of the methylsulfanyl group could impart certain lipophilic characteristics to the molecule, affecting its solubility and interaction with other chemical entities.

科学研究应用

离子对结合和金属配位

基于脲]的配体的显著应用之一是在离子对结合和金属配位领域。例如,一项研究报告了合成一种能够通过其硫供体结合金属离子的配体,展示了其在同时配位和氢键相互作用中的潜力。这在与银离子的配位模式中尤为明显,展示了其在形成复杂配位配合物中的应用 (Qureshi 等,2009)。

非线性光学性质

另一项研究途径涉及非线性光学性质的调查。一项研究考察了脲]的衍生物的结构和非线性光学性质,揭示了其在非线性光学(NLO)中潜在应用的重大见解。研究发现,对该化合物的改性可以增强其分子性质,例如极化率和超极化率,表明其适用于 NLO 应用 (Oyeneyin 等,2018)。

水凝胶形成和自修复材料

该化合物的衍生物也已对其形成水凝胶和自修复材料的潜力进行了探索。例如,一项研究重点关注了尿素衍生物在不同酸性环境中的凝胶化特性,突出了阴离子对凝胶物理性质的影响。这项研究为在各种应用中使用此类化合物开发可调谐水凝胶开辟了可能性 (Lloyd & Steed,2011)。

农业应用

此外,该化合物的衍生物已对其在农业环境中的功效进行了评估。一项研究考察了土壤 pH 值和含水量对磺酰脲除草剂消散的影响,突出了此类化合物在了解农业土壤中除草剂归宿方面的重要性 (Hultgren 等,2002)。

生物活性与抗癌剂

最后,尿素衍生物的合成和生物学评估表明它们具有作为抗癌剂的潜力。一项研究设计并合成了具有显着的抗癌细胞系抗增殖作用的 1,3-二芳基脲衍生物,证明了该化合物在药物化学中的效用 (Feng 等,2020)。

作用机制

安全和危害

属性

IUPAC Name |

(3-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMWTHYDRMILTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879147 | |

| Record name | 3-(METHYLTHIO)PHENYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727793 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85879-21-6 | |

| Record name | 3-(Methylthio)phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085879216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(METHYLTHIO)PHENYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

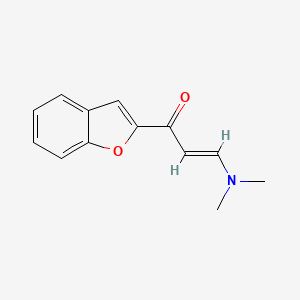

![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)

![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)

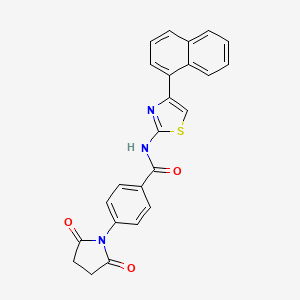

![5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2552613.png)

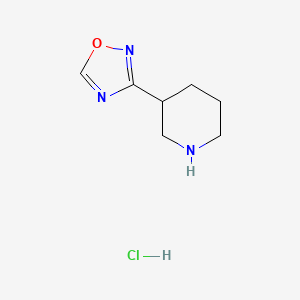

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)